molecular formula C15H12N2O B3352626 2-(p-Methoxyphenyl)quinoxaline CAS No. 5021-46-5

2-(p-Methoxyphenyl)quinoxaline

Cat. No.: B3352626
CAS No.: 5021-46-5
M. Wt: 236.27 g/mol
InChI Key: GCHSAWQUXLOIJS-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused to a pyrazine ring. The presence of a methoxy group at the para position of the phenyl ring attached to the quinoxaline core makes this compound unique. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxyphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with p-methoxybenzil. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of acetic acid as a solvent and heating the reaction mixture to reflux. The reaction can be represented as follows:

o-Phenylenediamine+p-MethoxybenzilThis compound\text{o-Phenylenediamine} + \text{p-Methoxybenzil} \rightarrow \text{this compound} o-Phenylenediamine+p-Methoxybenzil→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(p-Methoxyphenyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)quinoxaline is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: Lacks the methoxy group, which may result in different biological activities.

    2-(p-Chlorophenyl)quinoxaline: Contains a chlorine atom instead of a methoxy group, which can alter its reactivity and biological properties.

    2-(p-Nitrophenyl)quinoxaline: Contains a nitro group, which can significantly impact its electronic properties and reactivity.

Uniqueness

The presence of the methoxy group in 2-(p-Methoxyphenyl)quinoxaline imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specific properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSAWQUXLOIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198245
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-46-5
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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